
4-((2-Oxoindolin-3-ylidene)methyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-Oxoindolin-3-ylidene)methyl)benzaldehyde is a chemical compound with the molecular formula C16H11NO2 and a molecular weight of 249.26 g/mol It is characterized by the presence of an oxindole moiety linked to a benzaldehyde group through a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Oxoindolin-3-ylidene)methyl)benzaldehyde typically involves the condensation of isatin (1H-indole-2,3-dione) with 4-formylbenzaldehyde under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through a Knoevenagel condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-((2-Oxoindolin-3-ylidene)methyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various halogenated or nitrated derivatives .
Aplicaciones Científicas De Investigación
4-((2-Oxoindolin-3-ylidene)methyl)benzaldehyde has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-((2-Oxoindolin-3-ylidene)methyl)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Spirooxindoles: These compounds share a similar oxindole core structure and are known for their diverse biological activities.
Indole Derivatives: Compounds like indole-3-carbinol and indole-3-acetic acid have structural similarities and are studied for their biological effects.
Uniqueness
4-((2-Oxoindolin-3-ylidene)methyl)benzaldehyde is unique due to its specific combination of an oxindole moiety and a benzaldehyde group. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C16H11NO2 |
|---|---|
Peso molecular |
249.26 g/mol |
Nombre IUPAC |
4-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]benzaldehyde |
InChI |
InChI=1S/C16H11NO2/c18-10-12-7-5-11(6-8-12)9-14-13-3-1-2-4-15(13)17-16(14)19/h1-10H,(H,17,19)/b14-9- |
Clave InChI |
YDCGDCAJTVTWLJ-ZROIWOOFSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)/C(=C/C3=CC=C(C=C3)C=O)/C(=O)N2 |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)C=O)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B12969340.png)
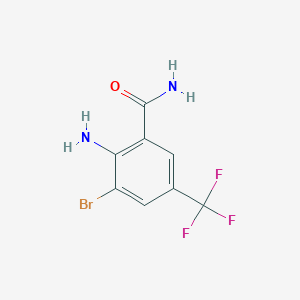
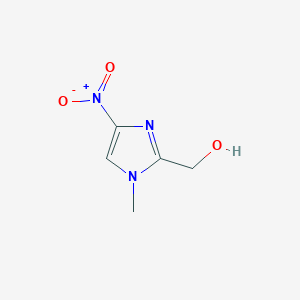
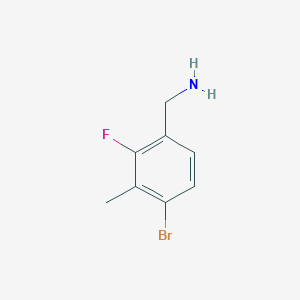
![tert-Butyl 7-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12969371.png)
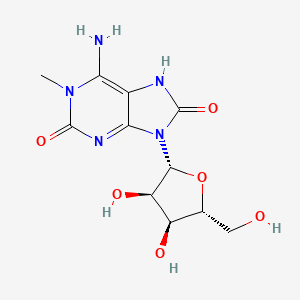
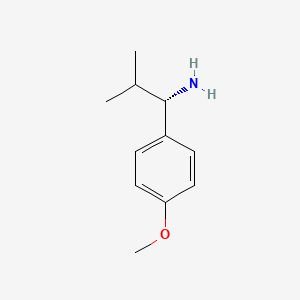

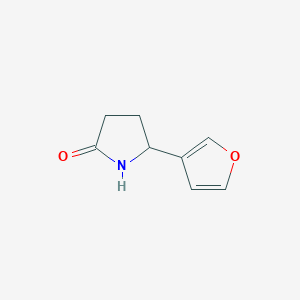
![2,3-Dihydro-1H-pyrrolo[3,2-b]pyridin-5(4H)-one](/img/structure/B12969411.png)
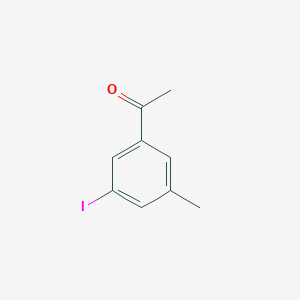
![2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B12969418.png)

